1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activities, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, this compound can impact cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing the metabolism of other compounds. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 1-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-2-phenyl-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole: Lacks the phenyl and aldehyde groups, making it less versatile in certain applications.
2-Phenylimidazole: Lacks the methyl and aldehyde groups, affecting its chemical reactivity and biological activity.
1-Methyl-2-phenylimidazole: Lacks the aldehyde group, limiting its use in reactions requiring an aldehyde functionality.
Uniqueness: The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs .
Properties
IUPAC Name |
3-methyl-2-phenylimidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHIZCUPAVJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441364 | |
Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94938-03-1 | |
Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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